![molecular formula C2H10NO3PS B13436911 O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt](/img/structure/B13436911.png)
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a stable isotope-labeled compound with the molecular formula 13C2H10NO3PS and a molecular weight of 161.13 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms .
Preparation Methods
The synthesis of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route typically includes the reaction of dimethyl phosphorothionate with ammonium salts under controlled conditions. The reaction conditions often involve low temperatures and specific solvents to ensure the stability and purity of the final product . Industrial production methods may vary, but they generally follow similar principles with scaled-up processes to meet the demand for research applications .
Chemical Reactions Analysis
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphorothionate group to a phosphate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form phosphorothioates using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethyl groups are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used, but they generally include phosphate and phosphorothioate derivatives .
Scientific Research Applications
O,O-Dimethyl Phosphorothionate Ammonium Salt is used in the synthesis of organophosphorus pesticide omethoate . It can be used for environmental testing .
Chemical Data
- Analyte Name: O,O-Dimethyl Phosphorothionate Ammonium Salt
- CAS Number: 40633-14-5
- Molecular Formula: C2H6O3PS⋅H4N
- Molecular Weight: 159.14
- Accurate Mass: 159.0119
- SMILES: $$NH4+].COP(=O)([S-])OC
- InChI: InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3
- IUPAC: azanium;[methoxy(sulfido)phosphoryl]oxymethane
- Alternate CAS Number: Free acid: 1112-38-5
Product Data
- Storage Temperature : -86°C
- Shipping Temperature : Dry ice
- Country of Origin : Canada
- Product Format : Neat
O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt is a stable isotope labelled analytical standard and is used for pharmaceutical testing .
Chemical Data
- Analyte Name: O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt
- CAS Number: 1329610-82-3
- Molecular Formula: 13C2H10NO2PS2
- Molecular Weight: 177.20
- Flash Point: -20
- SMILES: $$NH4+].[^{13}\text{CH}_3]\text{OP}(=\text{S})([\text{S}-])\text{O}[^{13}\text{CH}_3]
- Unlabelled CAS Number: 1066-97-3
- SIL Type: Carbon
Product Data
Mechanism of Action
The mechanism of action of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes, making it useful in both research and industrial applications.
Comparison with Similar Compounds
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt can be compared with other similar compounds, such as:
- Phosphorothioic Acid O,O-Dimethyl Ester-13C2 Ammonium Salt
- Ammonium Methyl Phosphorothioate-13C2
- Ammonium O,O-Dimethyl Thiophosphate-13C2
These compounds share similar structures and isotopic labeling but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific isotopic composition and its broad range of applications in various fields.
Biological Activity
O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a specialized organophosphorus compound notable for its isotopic labeling with carbon-13, which enhances its utility in biological research, particularly in studies involving pesticides and herbicides. This compound serves as a valuable tool for tracking and analyzing biological interactions due to its unique structural properties and reactivity.
Chemical Structure and Properties
- Molecular Formula : C2H10NO3PS
- Molecular Weight : 165.18 g/mol
- CAS Number : 1330162-95-2
- Structure : The compound features an ammonium cation paired with a dithiophosphate anion, which is critical for its stability and reactivity.
Biological Activity
The biological activity of this compound is primarily inferred from its parent compound, O,O-Dimethyl Dithiophosphate, which has been studied for its potential as a weak cholinesterase inhibitor. Cholinesterases are essential enzymes that regulate neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can lead to significant neurological effects, including:
- Nervous System Dysfunction : Inhibition may disrupt normal nerve impulse transmission.
- Potential Toxicity : While the effectiveness of O,O-Dimethyl Dithiophosphate as a cholinesterase inhibitor is debated, the potential for neurotoxic effects remains a concern.
Although specific mechanisms for this compound are not thoroughly documented, it is believed to participate in several biochemical interactions typical of organophosphorus compounds:
- Cholinesterase Inhibition : Similar to its parent compound, it may inhibit cholinesterase activity, leading to increased acetylcholine levels.
- Reactivity with Nucleophiles : The electrophilic nature of the phosphorus atom allows it to interact with various nucleophiles, potentially altering metabolic pathways.
Case Studies
- Environmental Impact Studies : Research has shown that organophosphorus compounds like O,O-Dimethyl Phosphorothionate can have significant environmental impacts due to their persistence and toxicity in ecosystems.
- Metabolic Pathway Tracking : The isotopic labeling with carbon-13 enables researchers to trace metabolic pathways and assess the compound's impact on biological systems more effectively. For example, studies utilizing carbon-13 NMR spectroscopy have demonstrated the ability to monitor how this compound interacts with various biological targets.
- Safety Assessments : Investigations into the safety and toxicity profiles of similar compounds have indicated potential thresholds for safe exposure levels, emphasizing the need for careful handling and application in agricultural contexts.
Comparative Analysis
The following table compares this compound with other related organophosphorus compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
O,O-Dimethyl Phosphorothioate | Contains sulfur instead of phosphorus | More potent cholinesterase inhibitor |
O,O-Diethyl Dithiophosphate | Ethyl groups instead of methyl | Different metabolic pathways due to larger ethyl groups |
Dimethyl Phosphate | Lacks sulfur; simpler structure | Primarily used as a solvent or reagent |
Methyl Parathion | Contains a nitro group; more toxic | Known for significant environmental persistence |
Properties
Molecular Formula |
C2H10NO3PS |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1; |
InChI Key |
GIUYHMYPEVIYCM-AWQJXPNKSA-N |
Isomeric SMILES |
[13CH3]OP(=S)(O)O[13CH3].N |
Canonical SMILES |
COP(=S)(O)OC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.